Cas no 1608644-07-0 ((E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride)

(E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride
- N-(1-amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethene-1-sulfonamide hydrochloride
- EN300-26577364
- 1608644-07-0
- Z1491323913
-
- Inchi: 1S/C15H23BrN2O2S.ClH/c1-12(2)10-15(3,11-17)18-21(19,20)8-7-13-5-4-6-14(16)9-13;/h4-9,12,18H,10-11,17H2,1-3H3;1H/b8-7+;
- InChI Key: IWRNYXIQYTUQCU-USRGLUTNSA-N
- SMILES: BrC1=CC=CC(=C1)/C=C/S(NC(C)(CN)CC(C)C)(=O)=O.Cl
Computed Properties
- Exact Mass: 410.04304g/mol
- Monoisotopic Mass: 410.04304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 445
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6Ų
(E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26577364-0.05g |
N-(1-amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethene-1-sulfonamide hydrochloride |
1608644-07-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride Related Literature
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride
Introduction to (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride (CAS No. 1608644-07-0)
The compound (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride, identified by its CAS number 1608644-07-0, is a significant molecule in the field of chemical and pharmaceutical research. This compound belongs to a class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a sulfonamide group and a brominated phenyl ring, contribute to its unique chemical properties and make it a subject of interest for further investigation.
In recent years, sulfonamides have garnered considerable attention due to their role as key pharmacophores in the development of drugs targeting various diseases. The specific arrangement of functional groups in (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride suggests potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The amine and sulfonamide functionalities are known to interact with biological targets in complex ways, making this compound a promising candidate for drug discovery.
The hydrochloride salt form of this compound enhances its solubility and stability, which are critical factors for its use in pharmaceutical formulations. This form ensures that the compound can be effectively utilized in various experimental settings, including in vitro and in vivo studies. The improved solubility also facilitates its administration in different dosage forms, making it adaptable for both preclinical and clinical trials.
Recent research has highlighted the importance of sulfonamides in the development of antimicrobial agents. The bromophenyl moiety in (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride may contribute to its antimicrobial properties by interfering with essential bacterial processes. Studies have shown that sulfonamides can inhibit bacterial growth by targeting enzymes involved in folic acid synthesis. This mechanism is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial strategies are urgently needed.
The structural complexity of this compound also makes it a valuable tool for understanding molecular interactions at the atomic level. Advanced computational methods, such as molecular dynamics simulations and quantum mechanics calculations, can be employed to study how (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride interacts with biological targets. These studies can provide insights into its binding affinity and mechanism of action, which are crucial for optimizing its pharmacological properties.
In addition to its antimicrobial potential, this compound may also exhibit other biological activities. For instance, the sulfonamide group is known to be involved in the development of drugs with anti-inflammatory and anticancer properties. Preliminary studies suggest that derivatives of sulfonamides can modulate signaling pathways associated with inflammation and cancer progression. While further research is needed to fully elucidate the therapeutic potential of (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride, these findings are encouraging and warrant further investigation.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to construct the complex framework of sulfonamides. The hydrochloride salt formation is typically achieved through an acid-base reaction between the free base form and hydrochloric acid. This step is critical for improving the compound's handling properties and ensuring its stability during storage and transportation.
The pharmaceutical industry has shown increasing interest in developing new sulfonamide-based drugs due to their versatility and efficacy. Companies are investing heavily in research aimed at identifying novel sulfonamide derivatives with improved pharmacological profiles. The unique structure of (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride positions it as a valuable candidate for such efforts. Its combination of functional groups makes it a versatile scaffold for drug design, allowing chemists to explore various modifications that could enhance its therapeutic potential.
In conclusion, (E)-N-(1-Amino-2,4-dimethylpentan-2-yl)-2-(3-bromophenyl)ethenesulfonamide;hydrochloride (CAS No. 1608644-07-0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further study. As research continues to uncover new applications for sulfonamides, compounds like this one will play a crucial role in the development of innovative therapies for various diseases.
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